molecular formula C28H27N5O2S B2436762 N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 394241-82-8

N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2436762
CAS No.: 394241-82-8
M. Wt: 497.62
InChI Key: MBDXPRPIKBZNPF-UHFFFAOYSA-N
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Description

N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetically designed small molecule of significant interest in medicinal chemistry and biochemical research. This complex compound features a 1,2,4-triazole core, a structure frequently explored for its diverse pharmacological properties, linked to a 2,5-dimethylphenyl group, a benzamide, and an indoline moiety via a thioether chain. The presence of these distinct pharmacophores suggests potential for multi-target activity, making it a valuable candidate for investigating novel signaling pathways. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a lead compound in high-throughput screening campaigns aimed at drug discovery. Its structural architecture, particularly the 1,2,4-triazole and indoline components, indicates potential applicability in research areas such as enzyme inhibition, particularly targeting kinases or proteases, and receptor modulation studies. The specific mechanism of action is not yet fully characterized and is a subject for ongoing research, requiring investigators to conduct their own rigorous biological validation. This product is intended for research and development purposes exclusively in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary quality control data, including HPLC purity and mass spectrometry confirmation, will be provided with the product to ensure research reproducibility and reliability.

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2S/c1-19-12-13-20(2)24(16-19)33-25(17-29-27(35)22-9-4-3-5-10-22)30-31-28(33)36-18-26(34)32-15-14-21-8-6-7-11-23(21)32/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDXPRPIKBZNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole group is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate electrophile.

    Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a suitable thiol compound.

    Benzamide Group Addition: The final step involves the coupling of the triazole-thioether intermediate with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the triazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, alkylated derivatives, acylated derivatives.

Scientific Research Applications

Structural Characteristics

This compound has a molecular formula of C28H27N5O2SC_{28}H_{27}N_{5}O_{2}S and a molecular weight of approximately 497.6 g/mol. It features a 1,2,4-triazole ring , which is known for its diverse biological activities, including antifungal and anticancer properties. Additionally, the presence of an indolin derivative enhances its potential as an anticancer agent due to the known efficacy of indoles in targeting cancer pathways.

Anticancer Activity

Research has indicated that compounds similar to N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The triazole ring may inhibit key enzymes involved in cancer cell proliferation.
  • Case Studies : In vitro studies have shown that derivatives with similar structures can inhibit growth in various cancer cell lines such as SNB-19 and OVCAR-8 with high percent growth inhibitions (PGIs) .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • Bacterial Inhibition : Preliminary studies indicate effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : Similar compounds have been tested against fungi such as Aspergillus niger, demonstrating potential for antifungal therapy .

Potential Therapeutic Uses

Given its structural characteristics and biological activities, this compound could be explored for several therapeutic applications:

  • Cancer Treatment : As an anticancer agent targeting specific pathways in tumor cells.
  • Antimicrobial Agent : For developing new antibiotics or antifungal medications.
  • Drug Development : Its unique structure may serve as a lead compound for further modifications to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Unique due to its specific combination of functional groups and potential biological activities.

    Other Triazole Derivatives: Compounds with similar triazole rings but different substituents, which may exhibit different biological activities.

    Indole Derivatives: Compounds with indole moieties that may have similar or different biological properties.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a triazole ring, an indole moiety, and a benzamide group

Biological Activity

N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound notable for its diverse biological activities. This article explores its structural characteristics, synthesis methods, and biological evaluations based on recent research findings.

Structural Characteristics

The compound's molecular formula is C29H29N5O3SC_{29}H_{29}N_{5}O_{3}S with a molecular weight of 527.64 g/mol. It features several functional groups that contribute to its biological activity:

  • 1,2,4-Triazole Ring : Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
  • Indolin Derivative : This component is associated with anticancer effects.
  • Benzamide Moiety : Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may require optimization for yield and purity. Techniques such as recrystallization and chromatography are commonly employed to isolate the final product .

Anticancer Properties

Recent studies have demonstrated the compound's significant antiproliferative activity against various cancer cell lines. For instance, it has shown effective cytotoxicity against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer (MCF-7) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, similar to known chemotherapeutic agents like colchicine .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Its interaction with biological targets such as enzymes or receptors involved in microbial resistance has been investigated through molecular docking simulations. These studies indicate potential applications in treating infections resistant to conventional antibiotics .

Comparative Analysis with Similar Compounds

To understand its unique biological profile better, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
1-(5-methyltriazolyl) derivativesContains a triazole ringAnticancer and antifungal
Thiadiazole derivativesIncorporates thiadiazole moietyAntimicrobial and anti-inflammatory
Indole-based compoundsFeatures indole structureAntidepressant and anticancer

This compound stands out due to its dual functionality as both an anticancer agent and an antimicrobial, which is not commonly observed in other similar compounds .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • In Vitro Studies : A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.34 μM to 9.27 μM against different cancer cell lines . This indicates a strong potential for further development into therapeutic agents.
  • Mechanistic Insights : Research involving molecular docking has elucidated binding affinities with key biological targets related to cancer progression and microbial resistance .

Q & A

Basic Research Questions

Synthesis and Structural Confirmation Q: What are the key steps in synthesizing this compound, and how can its structure be confirmed experimentally? A: The synthesis typically involves multi-step reactions, such as coupling chloroacetyl chloride with intermediates (e.g., 2-amino-5-aryl-methylthiazole) in the presence of triethylamine or sodium acetate . Structural confirmation requires 1H/13C NMR to verify proton environments and carbon frameworks, IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and LC-MS for molecular weight validation. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Initial Biological Screening Q: What methodological approaches are recommended for preliminary evaluation of bioactivity? A: Use in vitro assays targeting pathways relevant to the compound’s structural analogs (e.g., kinase inhibition, antimicrobial activity). For anticancer properties, employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Optimizing Reaction Yield Q: How can reaction conditions be optimized for improved yield of the triazole-thioether intermediate? A: Apply Design of Experiments (DoE) to test variables: solvent polarity (dioxane vs. DMF), temperature (20–80°C), and stoichiometry (1:1 to 1:1.2 molar ratios). Use HPLC to monitor reaction progress. For example, refluxing in acetic acid with sodium acetate increased yields by 15% in analogous triazole syntheses .

Resolving Spectral Data Contradictions Q: How should researchers address discrepancies in NMR data between synthetic batches? A: Contradictions may arise from residual solvents or tautomeric forms. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, indolin-1-yl proton environments can shift due to keto-enol tautomerism; deuterated DMSO or CDCl3 may stabilize specific forms .

Computational Modeling of Binding Interactions Q: What computational tools are suitable for predicting binding modes with biological targets? A: Use molecular docking (AutoDock Vina, Schrödinger) with crystal structures of target proteins (e.g., EGFR kinase). Parameterize the compound’s partial charges using *DFT calculations (B3LYP/6-31G)**. Validate poses with MD simulations (NAMD/GROMACS) to assess stability over 50–100 ns .

Scaling Up Synthesis with Flow Chemistry Q: Can continuous-flow systems improve scalability while maintaining purity? A: Yes. Design a microreactor system with controlled residence times (e.g., 10–30 min) to avoid side reactions. For example, flow-based oxidation steps reduced byproduct formation by 20% in triazine derivatives . Monitor purity inline via UV-Vis spectroscopy .

Methodological Challenges and Solutions

Handling Air-Sensitive Intermediates Q: What precautions are necessary for intermediates prone to oxidation? A: Use Schlenk lines or gloveboxes under nitrogen/argon. Stabilize sulfanyl groups with antioxidants (e.g., BHT). For thioether linkages, avoid prolonged exposure to light and use amber glassware .

Purification of Hydrophobic Derivatives Q: How can column chromatography challenges be mitigated for highly hydrophobic analogs? A: Employ reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA). For crystalline products, optimize recrystallization using DMF/ethanol mixtures (1:3 v/v) .

Data Validation and Reproducibility

Cross-Validating Biological Activity Q: How can researchers ensure reproducibility in bioactivity assays? A: Use standardized cell lines (e.g., ATCC-certified) and pre-tested compound stocks. Validate IC50 values across independent labs via BLISS independence testing .

Addressing Synthetic Byproducts Q: What analytical strategies identify and quantify byproducts in final batches? A: Combine HR-MS for exact mass identification and preparative TLC for isolation. For example, brominated byproducts in aryl-thiazole syntheses were traced to excess NBS reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.